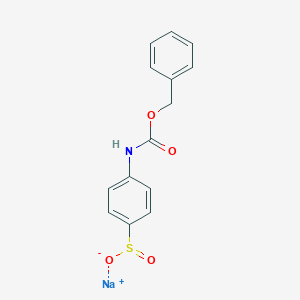

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.

科学的研究の応用

Sulfonylation Reactions

Sodium sulfinates, including EN300-7332181, serve as versatile sulfonylating reagents. They participate in S–S, N–S, and C–S bond-forming reactions, allowing for the synthesis of valuable organosulfur compounds. Researchers have successfully employed sodium sulfinates to introduce sulfonyl groups into various substrates, expanding the toolbox for organic synthesis .

Thiosulfonates and Sulfonamides

EN300-7332181 plays a crucial role in the preparation of thiosulfonates and sulfonamides. Thiosulfonates are sulfur-containing compounds with diverse applications, including in medicinal chemistry and materials science. Sulfonamides, on the other hand, find use as antibacterial agents and enzyme inhibitors .

Vinyl Sulfones and Allyl Sulfones

Researchers have explored the synthesis of vinyl sulfones and allyl sulfones using sodium sulfinates. These compounds have applications in drug discovery, as they exhibit interesting biological activities. Vinyl sulfones, for instance, are valuable building blocks for protease inhibitors .

Site-Selective C–H Sulfonylation

EN300-7332181 enables site-selective C–H sulfonylation, a powerful method for functionalizing specific carbon–hydrogen bonds in complex molecules. This reaction allows researchers to modify specific sites within a molecule, enhancing synthetic efficiency and selectivity .

Photoredox Catalysis

Photoredox catalytic transformations involving sodium sulfinates have gained attention. These reactions utilize light energy to drive chemical processes, providing access to diverse products. EN300-7332181 participates in such photoredox-mediated reactions, expanding the synthetic toolbox .

Electrochemical Synthesis

Electrochemical methods offer sustainable and efficient routes for compound synthesis. EN300-7332181 has been employed in electrochemical reactions, demonstrating its compatibility with green chemistry principles. Electrochemical sulfonylation reactions using sodium sulfinates provide an eco-friendly alternative to traditional methods .

特性

IUPAC Name |

sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S.Na/c16-14(19-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)20(17)18;/h1-9H,10H2,(H,15,16)(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPFAWXHIOQGBU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)

![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B2637027.png)

![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2637029.png)

![N-[(3-Oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-ynamide](/img/structure/B2637030.png)

![1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone](/img/structure/B2637033.png)

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)